Hericenol D

Description

Contextualization of Hericenol D within Natural Product Chemistry

This compound belongs to the diverse and structurally complex class of natural products known as meroterpenoids. These compounds are of mixed biosynthetic origin, meaning they are derived from a combination of terpenoid and non-terpenoid precursors. The hybrid nature of meroterpenoids contributes significantly to their vast structural diversity and a wide array of biological activities. While found in various natural sources, filamentous fungi are particularly prolific producers of this class of secondary metabolites.

Significance of Fungal Meroterpenoids in Biomedical Research

Fungal meroterpenoids have garnered considerable attention in the field of biomedical research due to their intriguing chemical structures and potent biological activities. researchgate.net These compounds have demonstrated a broad spectrum of pharmacological effects, including cytotoxic, enzyme inhibitory, antibacterial, anti-inflammatory, antiviral, and antifungal properties. The structural complexity and diverse bioactivities of meroterpenoids make them attractive targets for natural product chemists and pharmacologists. A number of fungal meroterpenoids have advanced into clinical trials, highlighting their potential as therapeutic agents. researchgate.net

Historical Overview of this compound Discovery and Initial Characterization

This compound, along with its structural relatives Hericenols A, B, and C, was first reported in a 2002 study by Omolo and colleagues. The compound was isolated from the extracts of submerged cultures of a Stereum species. The initial characterization and structure elucidation of this compound were accomplished through the use of spectroscopic techniques. nih.gov This foundational work laid the groundwork for further investigation into this particular fungal metabolite. Subsequent to its discovery, the total syntheses of Hericenols B, C, and D have been achieved, providing a means for producing the compound for further study and confirming its proposed structure.

Detailed Research Findings

To date, specific and detailed research findings on the biological activities of this compound are limited in publicly available scientific literature. The initial discovery paper by Omolo et al. (2002) reported weak antimicrobial activity for Hericenol A and weak cytotoxic activity for Hericenol C, but did not provide specific biological activity data for this compound. nih.gov While the broader class of fungal meroterpenoids is known for a wide range of bioactivities, dedicated studies detailing the effects of this compound in various biological assays are not extensively documented.

One study has suggested that Hericenone D, a related compound, may promote the synthesis of Nerve Growth Factor (NGF). Another study on a crude extract containing Hericenone D indicated potential improvements in recognition memory and neurogenesis. However, these findings are not directly attributable to this compound and require further specific investigation.

The following interactive data tables are presented as a template for future research findings on this compound. Currently, there is insufficient specific data to populate these tables.

Table 1: Potential Cytotoxic Activity of this compound

| Cell Line | Assay Type | IC50 (µM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Potential Antimicrobial Activity of this compound

| Microbial Strain | Assay Type | MIC (µg/mL) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 3: Potential Neuroprotective Effects of this compound

| Neuronal Cell Model | Assay | Endpoint Measured | Result | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 4: Potential Anti-inflammatory Activity of this compound

| Cell Model | Inflammatory Marker | Method | Inhibition (%) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 5: Potential Enzyme Inhibition Activity of this compound

| Enzyme | Assay Type | IC50 (µM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

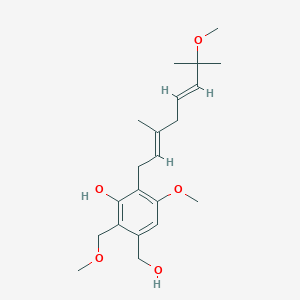

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H32O5 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

5-(hydroxymethyl)-3-methoxy-2-[(2E,5E)-7-methoxy-3,7-dimethylocta-2,5-dienyl]-6-(methoxymethyl)phenol |

InChI |

InChI=1S/C21H32O5/c1-15(8-7-11-21(2,3)26-6)9-10-17-19(25-5)12-16(13-22)18(14-24-4)20(17)23/h7,9,11-12,22-23H,8,10,13-14H2,1-6H3/b11-7+,15-9+ |

InChI Key |

ZDQPYKPEXKAJMI-BIUQSXLLSA-N |

SMILES |

CC(=CCC1=C(C=C(C(=C1O)COC)CO)OC)CC=CC(C)(C)OC |

Isomeric SMILES |

C/C(=C\CC1=C(C=C(C(=C1O)COC)CO)OC)/C/C=C/C(C)(C)OC |

Canonical SMILES |

CC(=CCC1=C(C=C(C(=C1O)COC)CO)OC)CC=CC(C)(C)OC |

Synonyms |

hericenol D |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Hericenol D

Isolation of Hericenol D from Stereum Species Submerged Cultures

Hericenols A, B, C, and D were first identified and isolated from the submerged cultures of a Stereum species nih.govcapes.gov.br. These new pentasubstituted phenolic compounds were discovered alongside 6-hydroxymethyl-2,2-dimethylchroman-4-one and the known erinapyrone C nih.gov. The isolation from a Stereum species is a key distinction, as related compounds are more commonly associated with the Hericium genus thieme-connect.comresearchgate.net.

Presence of this compound and Related Compounds in Hericium erinaceus

While Hericenols A-D were isolated from a Stereum species, the genus Hericium, particularly Hericium erinaceus (Lion's Mane mushroom), is renowned for producing a range of structurally analogous compounds, including hericenones and erinacines thieme-connect.comresearchgate.netrestorativemedicine.orgsci-hub.sebiorxiv.org. These compounds, such as hericenones C and D, are found in the fruiting bodies of H. erinaceus and are recognized for their potential neurotrophic and neuroprotective activities, notably their ability to stimulate nerve growth factor (NGF) biosynthesis restorativemedicine.orgnih.gov. For instance, Hericenone D has been quantified in H. erinaceus at approximately 0.02 mg/g mdpi.com. Although this compound itself is not directly reported as a major metabolite of H. erinaceus, the investigation into its formation and stability is relevant to the broader understanding of the chemistry of these related fungal metabolites.

Methodological Considerations in this compound Isolation from Fungal Sources

The isolation and purification of natural products from fungal sources involve meticulous methodologies, where solvents and techniques play a crucial role in both successful extraction and the potential formation of artifacts.

Chromatography is an indispensable set of techniques for the isolation and purification of phytoconstituents from fungal matrices iipseries.orgjournalagent.com. High-Performance Liquid Chromatography (HPLC) is widely employed due to its high resolution and versatility in separating complex mixtures iipseries.orgjournalagent.com. Techniques such as normal-phase flash chromatography and reversed-phase chromatography are routinely used for the initial fractionation and subsequent purification of compounds like this compound nih.govscielo.br. Advanced methods, including two-dimensional chromatography, have also been developed to achieve high purity for related compounds, effectively separating them from structural isomers and impurities nih.gov.

Solvents are fundamental to extraction and purification processes in natural product chemistry. However, their interaction with target compounds can lead to degradation, loss of activity, or the formation of artifactual compounds researchgate.net. The choice of solvent and the conditions under which they are used can significantly influence the integrity of the isolated metabolites researchgate.net.

A significant methodological consideration regarding this compound is its potential formation as a degradation artifact of Hericenol B thieme-connect.comresearchgate.net. Experimental findings suggest that when Hericenol B is treated with silica (B1680970) gel and a mild acidic catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), in the presence of methanol (B129727) or methanol/water mixtures, this compound can be produced thieme-connect.comresearchgate.net. This observation highlights the importance of carefully selecting purification conditions and solvents, as compounds like this compound may arise not solely from the original fungal metabolism but also from chemical transformations occurring during the isolation and purification stages, particularly when using protic solvents and acidic conditions thieme-connect.comresearchgate.net.

Biosynthetic Pathways and Precursor Studies of Hericenol D

Proposed Biosynthetic Routes for Geranyl-Resorcinolsresearchgate.net

The biosynthesis of geranyl-resorcinols is generally understood to proceed through the formation of a resorcinol (B1680541) core, followed by prenylation with a geranyl moiety. This process is thought to integrate precursors from two distinct metabolic pathways: the polyketide pathway for the aromatic nucleus and the mevalonate (B85504) pathway for the isoprenoid side chain thieme-connect.comthieme-connect.comresearchgate.net.

Involvement of Polyketide Pathwaysresearchgate.net

The resorcinol core of geranyl-resorcinols is proposed to originate from the polyketide pathway, utilizing malonyl CoA and acetyl CoA as primary building blocks thieme-connect.comthieme-connect.com. This pathway typically involves polyketide synthases (PKS), which are multi-domain enzymes responsible for catalyzing iterative Claisen condensations to assemble polyketide chains researchgate.netresearchgate.netgoogle.com. For geranyl-resorcinols, intermediates such as orsellinic acid or its derivatives like o-orsellinaldehyde are considered key precursors for the aromatic nucleus thieme-connect.comthieme-connect.com. In Hericium erinaceus, the non-reducing polyketide synthase HerA has been identified as an orsellinic acid synthase, suggesting its crucial role in forming the foundational resorcinol structure researchgate.net. Related studies in other fungi, such as Stereum hirsutum, have also identified functional non-reducing polyketide synthases (PKS1 and PKS2) responsible for orsellinic acid synthesis researchgate.net.

Role of Mevalonate Pathway in Geranyl Pyrophosphate Formationresearchgate.net

The geranyl unit, a ten-carbon isoprenoid chain, is derived from geranyl pyrophosphate (GPP) thieme-connect.comthieme-connect.comresearchgate.netgoogle.comnih.gov. GPP is synthesized through the stepwise condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves products of the isoprenoid precursor pathways researchgate.netgenome.jpnih.gov. Fungi, including Hericium erinaceus, primarily utilize the mevalonate (MVA) pathway for the biosynthesis of these isoprenoid precursors researchgate.netgenome.jpnih.gov. The MVA pathway begins with acetyl-CoA, which is converted through a series of enzymatic steps involving acetoacetyl-CoA, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), and mevalonate to ultimately produce IPP and DMAPP researchgate.netgenome.jpnih.gov. These C5 units are then sequentially condensed by prenyltransferases to form GPP (C10), which serves as the substrate for prenylation researchgate.netwur.nl.

Enzymatic and Genetic Underpinnings of Hericenol D Biosynthesis (Theoretical and Limited Experimental)genome.jpnih.govresearchgate.net

The precise enzymatic machinery and genetic basis for this compound biosynthesis are not fully elucidated, with research in this area being largely theoretical or based on limited experimental data for related compounds thieme-connect.comthieme-connect.comresearchgate.net. However, the general framework suggests the involvement of specific enzyme classes. Polyketide synthases (PKS), such as HerA in H. erinaceus, are critical for assembling the resorcinol core researchgate.net. Following the formation of the aromatic nucleus, prenyltransferases are hypothesized to catalyze the attachment of the geranyl group derived from GPP researchgate.netwur.nl. For instance, a prenyltransferase (BYBP) from Stereum hirsutum has been shown to prenylate orsellinic acid, indicating the functional role of such enzymes in geranyl-resorcinol formation researchgate.net. Additionally, enzymes like carboxylic acid reductases (CAR), such as HerB in H. erinaceus, may be involved in modifying precursor structures, potentially leading to intermediates like orsellinic aldehyde researchgate.net. Genetic studies in H. erinaceus have identified gene clusters related to terpenoid and polyketide biosynthesis, with PKS genes showing upregulation in the fruiting body, where geranyl-resorcinols are abundant nih.govresearchgate.net.

Metabolomic Profiling for Biosynthetic Pathway Elucidation in Fungi Producing Hericenol Dgenome.jpthieme-connect.com

Metabolomic profiling offers a powerful approach to identify and characterize the spectrum of secondary metabolites produced by fungi, thereby aiding in the elucidation of their biosynthetic pathways nih.govnih.govfrontiersin.org. Studies employing metabolomic analyses on Hericium erinaceus have identified various terpenoid and polyketide compounds, providing a chemical fingerprint of its metabolic output nih.govresearchgate.net. By correlating the presence and abundance of specific metabolites with gene expression data (metabologenomics), researchers can infer the biosynthetic pathways and identify the genes responsible for their production nih.gov. For example, the observation of upregulated PKS gene expression in the fruiting bodies of H. erinaceus, where hericenones are found, supports the role of polyketide pathways in the biosynthesis of these compounds researchgate.net. Metabolomic studies can also reveal intermediate compounds or related analogs, offering clues about the sequential steps involved in the formation of complex molecules like this compound.

Table 1: Key Precursors in Geranyl-Resorcinol Biosynthesis

| Precursor Molecule | Role in Biosynthesis | Source Pathway(s) | Citation(s) |

| Acetyl CoA | Primary building block for the polyketide pathway; precursor in mevalonate pathway | Polyketide, Mevalonate | thieme-connect.comthieme-connect.comresearchgate.netnih.gov |

| Malonyl CoA | Extender unit for the polyketide pathway | Polyketide | thieme-connect.comthieme-connect.com |

| Geranyl Pyrophosphate (GPP) | Donor of the geranyl (terpenoid) side chain | Mevalonate Pathway | thieme-connect.comthieme-connect.comresearchgate.netgoogle.comnih.gov |

| Orsellinic Acid | Proposed precursor for the resorcinol nucleus | Polyketide Pathway | thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net |

| o-Orsellinaldehyde | Proposed precursor for the resorcinol nucleus | Polyketide Pathway | thieme-connect.comthieme-connect.com |

Table 2: Key Enzymes Involved in Geranyl-Resorcinol Biosynthesis

| Enzyme Class/Specific Enzyme | Function | Pathway Involvement | Source Organism(s) (if specified) | Citation(s) |

| Polyketide Synthases (PKS) | Catalyze the formation of the polyketide backbone (resorcinol core) | Polyketide Pathway | H. erinaceus, S. hirsutum | thieme-connect.comthieme-connect.comresearchgate.netresearchgate.netgoogle.comresearchgate.net |

| HerA | Non-reducing PKS; Orsellinic acid synthase | Polyketide Pathway | Hericium erinaceus | researchgate.net |

| PKS1, PKS2 | Non-reducing PKS; Orsellinic acid synthases | Polyketide Pathway | Stereum hirsutum | researchgate.net |

| Carboxylic Acid Reductase (CAR) | May modify precursor structures (e.g., to aldehyde) | Post-polyketide modification | Hericium erinaceus | researchgate.net |

| HerB | Carboxylic Acid Reductase; involved in delivering orsellinic aldehyde | Post-polyketide modification | Hericium erinaceus | researchgate.net |

| Prenyltransferases | Catalyze the transfer of the geranyl group from GPP to the resorcinol nucleus | Terpenoid/Prenylation | Stereum hirsutum | researchgate.netwur.nl |

| BYBP | Prenyltransferase; prenylates orsellinic acid | Terpenoid/Prenylation | Stereum hirsutum | researchgate.net |

| Geranyl Pyrophosphate Synthase | Catalyzes the formation of GPP from IPP and DMAPP | Mevalonate Pathway | General | google.com |

| Mevalonate Pathway Enzymes | Convert acetyl-CoA to IPP and DMAPP, precursors for GPP | Mevalonate Pathway | Fungi, Animals, Plants | researchgate.netgenome.jpnih.gov |

Table 3: Identified Metabolites and Intermediates in Geranyl-Resorcinol Biosynthesis

| Metabolite/Intermediate | Role in Biosynthesis | Pathway Association | Citation(s) |

| Orsellinic Acid | Aromatic nucleus precursor; substrate for prenylation | Polyketide Pathway | thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net |

| o-Orsellinaldehyde | Alternative proposed precursor for the aromatic nucleus | Polyketide Pathway | thieme-connect.comthieme-connect.com |

| Geranyl Pyrophosphate (GPP) | Geranyl donor; C10 isoprenoid precursor | Mevalonate Pathway | thieme-connect.comthieme-connect.comresearchgate.netgoogle.comnih.gov |

| Isopentenyl Diphosphate (IPP) | C5 isoprenoid precursor; building block for GPP | Mevalonate Pathway | researchgate.netgenome.jpnih.gov |

| Dimethylallyl Diphosphate (DMAPP) | C5 isoprenoid precursor; isomer of IPP, building block for GPP | Mevalonate Pathway | researchgate.netgenome.jpnih.gov |

Chemical Synthesis and Analog Preparation of Hericenol D

Total Synthesis Strategies for Hericenol D

The total synthesis of this compound has been successfully accomplished as part of a broader strategy aimed at producing a series of related bioactive resorcinols. This approach highlights the efficiency of building complex natural products from simpler, readily available starting materials.

A notable strategy for synthesizing this compound involves a divergent approach, which allows for the creation of multiple related compounds from a single, common intermediate. A total synthesis reported in 2014 successfully produced eight different natural products, including this compound, Hericenols B and C, Hericenones A, B, and I, and Erinacerins A and B, all originating from a shared precursor. nih.govnih.gov This method is highly efficient as it leverages functional group manipulations on a common molecular scaffold to access a variety of structurally related molecules. nih.govnih.gov

The core of this divergent strategy is the derivatization of a 5'-oxidized geranyl phthalide (B148349) intermediate. nih.govnih.gov By modifying this key structure, chemists were able to complete the syntheses of the entire family of targeted compounds. This approach not only demonstrates an efficient pathway to this compound but also provides a versatile platform for producing its congeners. nih.govnih.gov

The cornerstone of the divergent total synthesis of this compound is a suitably functionalized 5'-oxidized geranyl phthalide, which serves as the common intermediate. nih.govnih.gov The synthesis of this crucial building block was achieved through a Stille coupling reaction, which effectively joins the phthalide core with the geranyl side chain. nih.govnih.gov

A critical step in forming this intermediate is the installation of the C5'-oxygen functionality on the geranyl side chain. This was accomplished at an early stage of the synthesis through the alkylation of an α-cyano ethoxyethyl ether. nih.govnih.gov Once the common phthalide intermediate was prepared, subsequent divergent functional group manipulations were performed to yield this compound and the other related natural products. nih.govnih.gov

| Outcome | Total synthesis of this compound and seven other related natural products. nih.govnih.gov |

Semi-Synthesis and Derivatization of this compound Analogues

Based on a review of the available scientific literature, there is limited to no specific information regarding the semi-synthesis or the targeted derivatization of this compound to produce novel analogues. Research has predominantly focused on the de novo total synthesis of the natural product itself.

Development of Novel Synthetic Methodologies Applicable to this compound Structure

The total synthesis of this compound utilized established yet powerful synthetic methodologies that are well-suited to its chemical structure. The application of the Stille coupling reaction was a pivotal moment in the synthesis, demonstrating a reliable method for constructing the carbon-carbon bond between the aromatic phthalide core and the aliphatic geranyl side chain. nih.govnih.gov This palladium-catalyzed cross-coupling reaction is a significant tool for building the complex architecture of this compound and its relatives.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hericenol B |

| Hericenol C |

| Hericenone A |

| Hericenone B |

| Hericenone I |

| Erinacerin A |

| Erinacerin B |

Spectroscopic Characterization and Advanced Analytical Techniques for Hericenol D

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Hericenol D Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. For this compound, various NMR experiments, including one-dimensional (1D) and two-dimensional (2D) NMR, are employed.

1D NMR (¹H and ¹³C NMR): These provide fundamental information about the number and types of protons and carbon atoms, their chemical environments, and their relative abundance. Chemical shifts and splitting patterns in ¹H NMR spectra, along with ¹³C NMR chemical shifts, offer initial clues to the molecular framework.

2D NMR Techniques: To establish the precise connectivity and stereochemistry, advanced 2D NMR experiments are vital.

COSY (Correlation Spectroscopy): Helps identify proton-proton couplings, revealing which protons are adjacent to each other through chemical bonds.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly bonded to carbons (HSQC) or protons and carbons separated by two to four bonds (HMBC). HSQC is particularly useful for assigning proton signals to their directly attached carbon atoms, while HMBC provides crucial long-range connectivity information essential for piecing together complex molecular structures libretexts.orgelsevier.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): Used to determine through-space proximity between protons, which is critical for establishing the three-dimensional structure and stereochemistry of this compound elsevier.com.

These NMR experiments collectively allow for the complete assignment of all signals, leading to the unambiguous determination of this compound's structure. For instance, the stereochemistry of related compounds from the Hericium genus has been elucidated using computational NMR analysis cjnmcpu.com.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for this compound Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound, while High-Resolution Mass Spectrometry (HRMS) provides even greater precision.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with MS can detect the molecular ion of this compound, providing its mass-to-charge ratio (m/z). Fragmentation patterns observed in MS/MS experiments can offer structural insights by breaking down the molecule into characteristic fragments vttresearch.com.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the exact elemental composition of this compound. This is crucial for distinguishing it from isobaric compounds and confirming its molecular formula, C₃₇H₅₈O₅ nih.govchromatographyonline.com. HRMS is a powerful tool for both qualitative (identification and structure elucidation) and quantitative analyses, offering a comprehensive view of sample components bioanalysis-zone.com. The exact mass of this compound is approximately 582.4284 Da nih.gov.

Chromatographic Techniques for Purity Assessment and Quantification of this compound

Chromatographic methods are essential for separating this compound from other compounds in complex mixtures, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of natural products like this compound. Coupled with detectors such as UV-Vis or Mass Spectrometry (LC-MS), it allows for the precise measurement of purity and concentration chromatographyonline.commdpi.comnih.govoup.com.auchromatographyonline.com. HPLC methods can be optimized using different stationary phases (e.g., C18 columns) and mobile phase compositions to achieve efficient separation chromatographyonline.com.

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and cost-effective technique for initial screening, purity checks, and qualitative comparisons of samples. It can be coupled with densitometry for quantification or even MS (TLC-MS) for more detailed analysis mdpi.com.

Two-Dimensional Liquid Chromatography (2D-LC): This advanced technique offers enhanced separation power for complex mixtures, improving peak resolution and enabling more accurate peak purity determination, which is critical in pharmaceutical analysis chromatographyonline.com.

These techniques are vital for ensuring the quality and reliability of this compound in research and potential applications.

Advanced Metabolomics Approaches for this compound Profiling in Biological Systems

Metabolomics provides a holistic view of all the small molecules (metabolites) present in a biological sample, offering insights into metabolic pathways and compound distributions.

Metabolomic approaches, utilizing techniques like LC-MS/MS, are instrumental in identifying and quantifying this compound within fungal extracts.

Targeted Metabolomics: This approach focuses on the specific detection and quantification of known metabolites, such as this compound. It employs methods like Multiple Reaction Monitoring (MRM) in LC-MS/MS to achieve high sensitivity and specificity for accurate quantification vttresearch.com.

These metabolomic strategies, often integrated with genomic data (metabologenomics), are crucial for understanding the biosynthesis and ecological roles of compounds like this compound in fungi nih.govnih.govmdpi.combiorxiv.org.

Mechanistic Investigations of Hericenol D S Biological Activities in Vitro and in Silico

Exploration of Hericenol D's Effects on Cellular Pathways and Molecular Targets in vitro

Research into the biological activities of this compound and its related compounds has illuminated their impact on critical cellular pathways and molecular targets involved in neuronal health and function.

Modulation of Neurotrophic Factor Synthesis (NGF, BDNF) by this compound and Related Compounds in vitro

Hericenones, a class of compounds including this compound isolated from Hericium erinaceus, have demonstrated a significant capacity to stimulate the synthesis of Nerve Growth Factor (NGF) and enhance NGF gene expression in vitro nih.gov. This effect is believed to be mediated, at least in part, through the activation of the protein kinase A signaling pathway nih.gov. Beyond NGF, Brain-Derived Neurotrophic Factor (BDNF) is another crucial neurotrophic factor that plays a vital role in neuronal survival, differentiation, synaptic plasticity, and memory formation mdpi.comfrontiersin.orgmdpi.com. Studies have indicated that compounds derived from H. erinaceus, such as hericene A, exhibit BDNF-like neurotrophic activity, promoting neurite outgrowth in cultured hippocampal neurons biorxiv.orgnih.gov. The BDNF/TrkB signaling axis is recognized as a key regulator of cognitive functions, including learning and memory mdpi.commdpi.com.

Investigation of Protein Kinase C (PKC) Pathway Involvement in this compound's Actions in vitro

Protein Kinase C (PKC) is a family of enzymes integral to signal transduction cascades, responding to cellular signals such as diacylglycerol (DAG) and calcium ions nih.govwikipedia.org. PKC activation is implicated in a variety of cellular processes, including proliferation and survival nih.govwikipedia.org. In the context of neurotrophic signaling, the BDNF/TrkB system can interact with downstream intracellular pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are essential for neuronal differentiation and survival mdpi.com. Furthermore, BDNF/TrkB signaling has been shown to influence synaptic plasticity by activating pathways mediated by phospholipase Cγ (PLCγ), which subsequently involves downstream PKC signaling mdpi.commdpi.com. The activation of PKC can also be triggered by elevated glucose levels in vitro, contributing to cellular responses relevant to conditions like diabetic microvascular complications frontiersin.org.

Analysis of Tropomyosin Receptor Kinase B (TrkB) Receptor Interactions with this compound

While direct interactions of this compound with the Tropomyosin Receptor Kinase B (TrkB) receptor are not explicitly detailed in current literature snippets, the broader biological context of Hericium erinaceus compounds provides insight. Brain-Derived Neurotrophic Factor (BDNF) is the primary ligand for the TrkB receptor, and their interaction is fundamental for neuronal survival, differentiation, and synaptic plasticity mdpi.comfrontiersin.orgmdpi.commdpi.com. The BDNF-TrkB axis is critical for cognitive functions, including learning and memory mdpi.commdpi.com. Studies have shown that TrkB receptors are essential for neural network development and function, with TrkB receptor blockade inhibiting bioelectrical activity in hippocampal cultures frontiersin.org. The neurotrophic effects observed with compounds that promote BDNF synthesis or activity, such as those found in H. erinaceus, are largely mediated through this BDNF-TrkB interaction biorxiv.orgnih.gov.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are indispensable in drug discovery and development, focusing on the correlation between a molecule's chemical structure and its biological activity oncodesign-services.comslideshare.netcollaborativedrug.comazolifesciences.com. These investigations aim to identify specific structural features responsible for a compound's effects, facilitating the optimization of lead compounds to enhance potency, selectivity, and minimize adverse effects oncodesign-services.comslideshare.netazolifesciences.com.

Computational Chemistry and Molecular Docking in this compound SAR Analysis

Computational chemistry techniques, including molecular modeling and molecular docking, are extensively utilized in SAR analysis oncodesign-services.comekb.egjpionline.orgplos.orgnih.govmdpi.comchemrxiv.orgchemcomp.commdpi.com. Molecular docking, in particular, is a powerful tool for predicting how a molecule, such as this compound or its analogues, might bind to a biological target. This process estimates binding affinities and potential mechanisms of action by simulating the interaction between the ligand and the target protein ekb.egjpionline.orgplos.orgnih.govmdpi.comchemrxiv.orgmdpi.commdpi.com. By virtually screening compounds and analyzing their interactions, researchers can identify promising candidates and guide the synthesis of novel analogues with improved biological properties oncodesign-services.comslideshare.netazolifesciences.com. For example, SAR analyses on benzimidazole (B57391) derivatives have demonstrated that the position and type of substituents on the scaffold significantly influence their anti-inflammatory activity mdpi.com. While specific SAR data for this compound is not exhaustively detailed in the available snippets, the general methodology involves analyzing structural variations and their impact on biological outcomes, often supported by computational predictions oncodesign-services.comslideshare.netazolifesciences.comchemcomp.com.

In vitro Cellular Bioassays for this compound's Biological Effects (e.g., neuroprotection, cytotoxicity)

In vitro cellular bioassays are critical for evaluating the biological effects and potential therapeutic applications of compounds like this compound.

Neuroprotection: Extracts from Hericium erinaceus and its isolated compounds have shown neuroprotective potential. Hericenones, including this compound, are known to stimulate NGF synthesis, a key factor in neuronal survival and protection against damage nih.govbiorxiv.orgnih.govbiorxiv.org. Hericene A, a related compound, has demonstrated neuritogenesis activity in vitro biorxiv.orgnih.gov. Cellular assays commonly employed to assess neuroprotection include the MTT assay for measuring cell viability, assays to quantify reactive oxygen species (ROS) levels, and assessments of protection against specific toxic insults such as hydrogen peroxide (H2O2) or amyloid-beta (Aβ) peptides mdpi.comnih.govmdpi.com. For instance, betulin (B1666924) and its formulations have exhibited neuroprotective effects in SH-SY5Y neuroblastoma cells against oxidative stress mdpi.com, and Olea dioica leaves have shown neuroprotection against Aβ peptide-induced toxicity in the same cell line nih.gov.

Cytotoxicity: Cytotoxicity assays are essential for evaluating the safety profile of compounds. Hericenones A and B, for example, have been reported to exhibit cytotoxic properties against HeLa cervical cancer cells nih.gov. The MTT assay is a standard method for assessing cytotoxicity by measuring cellular metabolic activity mdpi.comnih.govmdpi.com. These assays are vital for determining the concentration range at which a compound exerts its desired biological effects without causing undue harm to cells, which is particularly important in the context of therapeutic development nih.govmdpi.com.

Biotechnological Production and Metabolic Engineering for Enhanced Hericenol D Yield

Strategies for Optimizing Fungal Culture Conditions for Hericenol D Production

Optimizing the cultivation environment is fundamental for maximizing the biosynthesis of secondary metabolites like this compound. Research indicates that various factors, including media composition, temperature, pH, and aeration, significantly influence fungal growth and metabolite production in Hericium erinaceus.

Studies on Hericium erinaceus CZ-2 have identified specific nutritional requirements for optimal mycelial biomass and exopolymer production, which can serve as a proxy for understanding general metabolic optimization strategies. The most suitable conditions for this strain included a combination of corn flour with 1% glucose as a carbon source, yeast extract as a nitrogen source, KH₂PO₄, and corn steep liquor srce.hr. For mycelial biomass, the optimal medium composition was found to be (per liter): 30 g corn flour, 10 g glucose, 3 g yeast extract, 1 g KH₂PO₄, 0.5 g CaCO₃, and 15 mL corn steep liquor, yielding 16.07 g/L of mycelial biomass. For exopolymer production, a slightly different composition was optimal: 30 g corn flour, 10 g glucose, 5 g yeast extract, 3 g KH₂PO₄, 0.5 g CaCO₃, and 15 mL corn steep liquor, yielding 1.314 g/L srce.hr. The optimal initial pH for both mycelial growth and exopolymer production was between 5 and 6 srce.hr. Scale-up fermentation in a 15-liter bioreactor using the optimized medium achieved a maximum mycelial biomass yield of 20.50 g/L srce.hr.

While direct optimization studies for this compound yield are less detailed in the provided search results, it is understood that the specialized metabolome of Hericium erinaceus is sensitive to substrate composition researchgate.netnih.gov. For instance, using olive mill solid waste (OMSW) as a substrate component influenced the mushroom's specialized metabolome, inducing and altering metabolite content and diversity researchgate.netnih.gov. This suggests that exploring different carbon and nitrogen sources, as well as the inclusion of agricultural by-products, could be promising avenues for enhancing this compound production. The fermentation temperature of 25 °C has been noted for Hericium erinaceus growth and bioactive metabolite production mdpi.comresearchgate.net.

Table 1: Optimized Culture Conditions for Hericium erinaceus CZ-2 Mycelial Biomass and Exopolymer Production

| Parameter | Optimal Condition | Yield (Mycelial Biomass) | Yield (Exopolymer) | Reference |

| Carbon Source | Corn flour (30 g/L) + Glucose (10 g/L) | 16.07 g/L | 1.314 g/L | srce.hr |

| Nitrogen Source | Yeast extract (3 g/L for biomass, 5 g/L for exopolymer) | - | - | srce.hr |

| Mineral Source | KH₂PO₄ (1 g/L for biomass, 3 g/L for exopolymer) | - | - | srce.hr |

| Cofactor/Supplement | Corn steep liquor (15 mL/L) | - | - | srce.hr |

| pH | 5-6 | - | - | srce.hr |

| Temperature | 25 °C | - | - | mdpi.comresearchgate.net |

| Inoculum Volume | 10% (by volume) of mycelium suspension | - | - | srce.hr |

| Incubation Time | 7 days | - | - | srce.hr |

| Scale-up (15-L bioreactor) | Optimized medium | 20.50 g/L | - | srce.hr |

Application of Metabolic Engineering to this compound Biosynthesis

Metabolic engineering offers powerful tools to systematically enhance the production of target compounds by manipulating the biosynthetic pathways within the fungal host. While specific metabolic engineering strategies directly targeting this compound biosynthesis are not extensively detailed in the provided literature, general principles can be inferred from studies on fungal secondary metabolite production.

This compound belongs to the class of resorcinols, which are derived from polyketide or shikimate pathways sci-hub.se. Understanding the specific biosynthetic pathway of this compound in Hericium erinaceus is the first step for metabolic engineering. This involves identifying the key enzymes, genes, and regulatory mechanisms involved in its synthesis. Once the pathway is elucidated, strategies can include:

Gene Overexpression: Overexpressing genes encoding rate-limiting enzymes in the this compound biosynthetic pathway can increase the flux through the pathway, leading to higher yields.

Gene Knockout/Silencing: Downregulating or knocking out genes involved in competing pathways that divert precursors away from this compound synthesis can redirect metabolic resources.

Pathway Engineering: Introducing heterologous genes or modifying existing ones to optimize precursor supply or create novel routes to this compound.

Regulatory Engineering: Modifying transcription factors or regulatory elements that control the expression of genes in the this compound pathway.

The identification of differential regulation of biosynthesis genes in Hericium erinaceus suggests that genetic manipulation can indeed lead to varied bioactive metabolite production researchgate.net. Future research could focus on identifying the genes responsible for this compound synthesis and applying these engineering principles.

Elicitation and Biotransformation Approaches in this compound Production

Elicitation and biotransformation are established methods for stimulating or modifying the production of secondary metabolites in fungi.

Elicitation: Elicitors are compounds or stimuli that trigger defense responses or secondary metabolism in plants and fungi. While specific elicitors for this compound are not explicitly mentioned, research on other fungal metabolites suggests that various compounds can induce their production. For instance, studies on other fungi have shown that jasmonates, salicylic (B10762653) acid, or even stress factors like heavy metals can act as elicitors sciopen.com. The application of specific substrates, such as olive mill solid waste (OMSW), has been shown to alter the specialized metabolome of Hericium erinaceus, potentially influencing the production of compounds like hericenones and erinacerins researchgate.netnih.gov. This suggests that substrate modification or the addition of specific signaling molecules could serve as an elicitation strategy for this compound.

Biotransformation: Biotransformation involves using biological systems (e.g., enzymes or whole-cell biocatalysts) to convert a precursor molecule into a desired product. If a suitable precursor for this compound is readily available or can be synthesized, biotransformation could be employed. This might involve identifying specific enzymes within Hericium erinaceus or other organisms that can catalyze the final steps of this compound biosynthesis. Alternatively, engineered microbial strains could be developed to perform specific biotransformation steps. However, the provided literature does not detail specific biotransformation routes for this compound.

Omics Technologies (Proteomics, Transcriptomics) for Understanding and Improving this compound Production

Omics technologies, including transcriptomics and proteomics, are invaluable for unraveling the complex biological processes underlying secondary metabolite production, such as that of this compound. These approaches provide a systems-level view of gene and protein expression, offering insights into the metabolic pathways and regulatory networks involved.

Transcriptomics: Analyzing the transcriptome (the complete set of RNA transcripts) of Hericium erinaceus under different cultivation conditions or at various stages of growth can identify genes that are differentially expressed during this compound biosynthesis. By comparing transcript profiles of high-producing strains or conditions with low-producing ones, researchers can pinpoint genes and pathways upregulated during this compound production. This information is critical for identifying potential targets for metabolic engineering, such as genes encoding enzymes in the this compound pathway or regulatory proteins. Studies on Hericium erinaceus have indicated that differential regulation of biosynthesis genes can lead to various bioactive metabolites researchgate.net, and omics approaches are key to understanding this regulation.

Proteomics: Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. Analyzing the proteome of Hericium erinaceus can reveal which proteins are more abundant when this compound production is high. This can help identify key enzymes, transporters, or regulatory proteins involved in the this compound biosynthetic pathway. For example, a study on Hericium erinaceus used proteome analysis to gain insight into the regulation of bioactive metabolites. By correlating protein abundance with this compound yield, researchers can identify crucial enzymatic steps and potential bottlenecks in the production process.

Integrating data from transcriptomics and proteomics can provide a more comprehensive understanding of the molecular mechanisms governing this compound biosynthesis. This integrated approach can accelerate the development of targeted strategies for strain improvement and process optimization, ultimately leading to enhanced this compound yields.

Future Research Directions and Translational Perspectives for Hericenol D

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Clusters

The complete biosynthetic pathway of Hericenol D and other related bioactive compounds in Hericium erinaceus remains largely uncharacterized. nih.gov While the general pathways for related compounds like erinacines (cyathane diterpenoids) are being pieced together, identifying specific enzymes and the corresponding gene clusters is a critical frontier. nih.govresearchgate.net Future research must prioritize the genomic and transcriptomic sequencing of various Hericium species to identify the genetic blueprints for these molecules. nih.gov

Key objectives in this area include:

Genome Mining and Annotation: Deep sequencing of the H. erinaceus genome to locate putative gene clusters responsible for resorcinol (B1680541) synthesis. Comparative genomics with other species can help pinpoint conserved and unique enzymatic machinery. nih.gov

Functional Characterization of Enzymes: Once candidate genes are identified, their functions must be validated. This involves heterologous expression of these genes in host organisms like Saccharomyces cerevisiae or Escherichia coli to confirm their enzymatic activity and role in the this compound pathway. nih.gov For instance, research on erinacine biosynthesis has successfully identified novel FAD-dependent oxidases and reductases through such methods. nih.gov

Pathway Reconstruction: The ultimate goal is to reconstruct the entire multi-step enzymatic pathway from primary metabolites to the final this compound structure. This knowledge is fundamental for metabolic engineering and synthetic biology applications.

Understanding the biosynthesis of this compound is not merely an academic exercise; it provides the foundation for biotechnological production, potentially leading to higher yields and a more sustainable supply than extraction from the fungal fruiting bodies.

Design and Synthesis of Novel this compound Derivatives with Tuned Bioactivity

While this compound itself shows bioactivity, its properties as a drug candidate (e.g., potency, stability, bioavailability, and target specificity) may not be optimal. Chemical synthesis provides a powerful tool to create novel analogues with improved pharmacological profiles. The total synthesis of this compound and related natural products has already been achieved, paving the way for medicinal chemistry efforts. acs.orgnih.govacs.org

Future strategies should focus on:

Structure-Activity Relationship (SAR) Studies: A divergent synthetic approach, starting from a common chemical intermediate, can be employed to generate a library of this compound derivatives. researchgate.net By systematically modifying different parts of the molecule (the resorcinol core, the geranyl side chain), researchers can determine which structural features are essential for its biological activity.

Bioisosteric Replacement and Functional Group Modification: Key functional groups on the this compound scaffold can be replaced or modified to enhance its drug-like properties. This could involve altering lipophilicity to improve blood-brain barrier penetration or modifying sites susceptible to metabolic degradation to increase half-life.

Biocatalysis and Chemoenzymatic Synthesis: Leveraging the biosynthetic enzymes discovered (as per section 8.1) in combination with chemical synthesis can enable the creation of complex, "unnatural" analogues that are difficult to produce through traditional chemistry alone. nih.gov

The synthesis and evaluation of these novel derivatives are crucial for identifying lead compounds with superior therapeutic potential compared to the parent natural product. nih.govnih.gov

| Strategy | Description | Potential Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the this compound chemical structure to identify key pharmacophores. | Enhanced potency and selectivity. |

| Divergent Synthesis | Creation of a diverse library of analogues from a common precursor. researchgate.net | Rapid exploration of chemical space. |

| Chemoenzymatic Synthesis | Combining chemical synthesis with biosynthetic enzymes to create novel structures. nih.gov | Access to complex, non-natural analogues. |

Advanced in vitro and in silico Models for Deeper Mechanistic Understanding

To truly understand how this compound exerts its effects, particularly in the context of complex neurodegenerative diseases, researchers must move beyond traditional two-dimensional (2D) cell cultures. j-alz.com The development and application of advanced, human-relevant models are paramount for mechanistic studies and predicting clinical efficacy. nih.govnih.gov

Advanced in vitro Models:

3D Cell Cultures and Organoids: Three-dimensional models, such as neurospheres or brain organoids derived from human induced pluripotent stem cells (iPSCs), better recapitulate the complex cellular architecture, cell-cell interactions, and microenvironment of the human brain. j-alz.comfrontiersin.org Using iPSCs from patients with neurodegenerative diseases allows for the study of this compound in a disease-specific context. nih.gov

Microphysiological Systems (MPS) / "Organ-on-a-Chip": These microfluidic devices can model specific functional units of an organ, such as the neurovascular unit or the blood-brain barrier ("Brain-on-a-Chip"). emulatebio.com Such models would be invaluable for studying the ability of this compound and its derivatives to cross the blood-brain barrier and for investigating neuroinflammatory processes. emulatebio.com

In silico Models:

Molecular Docking and Simulation: Computational models can predict how this compound and its analogues bind to specific protein targets. researchgate.net As potential targets are identified, these simulations can guide the design of new derivatives with higher binding affinity and selectivity.

Quantitative Systems Pharmacology (QSP): These models integrate data from various sources to simulate the interaction between a drug and a biological system. nih.gov A QSP model could help predict the effects of this compound on neuronal signaling pathways and assess the potential impact of different dosing regimens. nih.gov

The combination of these advanced models will provide a more accurate and predictive understanding of this compound's mechanism of action and its potential therapeutic effects in humans. nih.gov

| Model Type | Description | Key Advantage for this compound Research |

|---|---|---|

| 2D Cell Culture | Cells grown in a monolayer on a flat surface. | High-throughput capability for initial screening. |

| 3D Organoids | Self-organizing 3D structures mimicking organ architecture. j-alz.com | Provides physiological context of cell-cell interactions. |

| Organ-on-a-Chip | Microfluidic devices modeling organ-level function. emulatebio.com | Allows for dynamic studies, e.g., blood-brain barrier crossing. |

| In silico Modeling | Computer-based simulations of molecular interactions. researchgate.net | Predicts binding to targets and guides derivative design. |

Development of High-Throughput Screening (HTS) Assays for this compound and Analogues

The successful design and synthesis of a library of this compound derivatives necessitates a parallel effort to develop robust methods for rapidly evaluating their biological activity. High-throughput screening (HTS) is an essential technology in drug discovery that allows for the testing of thousands of compounds in a short period. nih.govmedchemexpress.com

Future work should focus on creating and validating HTS assays relevant to the desired therapeutic effects of this compound, such as:

Cell-Based Phenotypic Assays: These assays measure a functional outcome in a cellular context. For this compound, this could include automated microscopy-based assays that quantify neurite outgrowth in neuronal cell lines (e.g., PC12 or Neuro2a) or primary neurons. nih.govmdpi.com Assays measuring cell survival under conditions of oxidative stress or neurotoxicity would also be highly relevant. nih.gov

Biochemical Assays: If a specific molecular target of this compound is identified (e.g., an enzyme or receptor), a biochemical assay can be developed to screen for derivatives that modulate the activity of this purified target. nih.gov

Reporter Gene Assays: These assays are engineered to produce a measurable signal (e.g., light) in response to the activation of a specific signaling pathway. For example, a reporter assay could be designed to detect the upregulation of genes involved in neurotrophic factor synthesis, such as Nerve Growth Factor (NGF). nih.gov

The implementation of these HTS platforms will be critical for efficiently analyzing the libraries of this compound analogues and identifying the most promising candidates for further preclinical development. chemdiv.com

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

To move beyond a single-target, single-pathway understanding of this compound, a systems biology approach is required. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. nih.govnih.gov

Future research should employ a multi-omics strategy to:

Identify Molecular Signatures: By treating advanced in vitro models (e.g., human neuronal cultures or brain organoids) with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify a comprehensive molecular signature of the compound's activity. olemiss.eduresearchgate.net

Uncover Novel Targets and Pathways: This integrated data can reveal unexpected changes in cellular pathways, potentially uncovering novel mechanisms of action or previously unknown molecular targets. frontiersin.org For instance, transcriptomic analysis of Hericium erinaceus itself has been used to probe the genetic basis of metabolite production. nih.gov

Construct Network Models: The data from multiple omics layers can be integrated to construct computational models of the biological networks affected by this compound. This allows for a deeper understanding of the interplay between different cellular components and how the compound perturbs the system to produce a therapeutic effect. nih.gov

This systems-level approach will provide an unprecedented depth of understanding of this compound's bioactivity, facilitating biomarker discovery and patient stratification in potential future clinical trials.

Q & A

Q. What strategies mitigate bias when interpreting this compound’s therapeutic potential in review articles?

- Methodological Answer: Adhere to PRISMA guidelines for systematic reviews. Use GRADE criteria to evaluate evidence quality, highlighting limitations (e.g., small sample sizes in animal studies). Disclose conflicts of interest and cite both supporting and contradictory findings .

Synthesis of New Findings

Q. How should researchers contextualize novel this compound derivatives within existing literature on fungal metabolites?

Q. What interdisciplinary approaches are needed to explore this compound’s role in modulating gut microbiota-host interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.